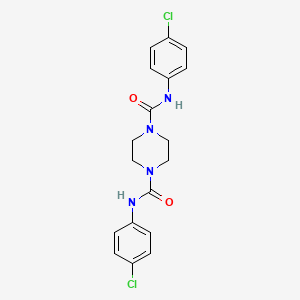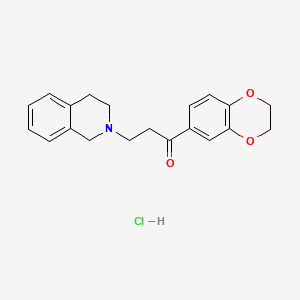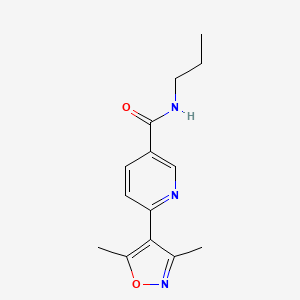![molecular formula C16H24BrNO6 B5109843 N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)
N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a chemical compound that is commonly referred to as BRL-37344. This compound is a selective β3-adrenergic receptor agonist, which means that it has the ability to selectively stimulate the β3-adrenergic receptor in the body. The β3-adrenergic receptor is primarily found in adipose tissue, where it plays a role in regulating energy metabolism. BRL-37344 has been the subject of much scientific research due to its potential applications in the treatment of obesity and related metabolic disorders.
Mecanismo De Acción
BRL-37344 acts by selectively stimulating the β3-adrenergic receptor in adipose tissue. This leads to an increase in the activity of enzymes called lipases, which break down stored fat into free fatty acids and glycerol. These free fatty acids can then be used as an energy source by the body. BRL-37344 also increases the expression of genes involved in energy metabolism, which leads to an increase in energy expenditure.
Biochemical and Physiological Effects:
BRL-37344 has several biochemical and physiological effects in the body. These include an increase in energy expenditure, an improvement in glucose metabolism, and a reduction in body weight and fat mass. BRL-37344 has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-37344 has several advantages for use in laboratory experiments. It is a selective β3-adrenergic receptor agonist, which means that it has a specific target in the body. This makes it useful for studying the role of the β3-adrenergic receptor in energy metabolism. However, BRL-37344 also has some limitations. It has a short half-life in the body, which means that it needs to be administered frequently in experiments. It also has poor solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for research on BRL-37344. One area of interest is the potential use of BRL-37344 in the treatment of obesity and related metabolic disorders in humans. Several clinical trials have been conducted to investigate the safety and efficacy of BRL-37344 in humans, but further research is needed to determine its long-term effects. Another area of interest is the development of new β3-adrenergic receptor agonists with improved pharmacological properties. This could lead to the development of more effective treatments for obesity and related metabolic disorders.
Métodos De Síntesis
BRL-37344 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for BRL-37344 has been described in detail in several scientific publications, including a paper by T. W. Lovenberg et al. in the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
BRL-37344 has been the subject of much scientific research due to its potential applications in the treatment of obesity and related metabolic disorders. Several studies have shown that BRL-37344 can increase energy expenditure and improve glucose metabolism in animal models of obesity and diabetes. These effects are thought to be mediated through the activation of the β3-adrenergic receptor in adipose tissue.
Propiedades
IUPAC Name |
N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-7-5-4-6-12(13)15;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVRAAONKHILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=CC=CC=C1Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109766.png)
![tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid](/img/structure/B5109774.png)



![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)
![ethyl 3-(3-chlorobenzyl)-1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5109806.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![N-(3-bromophenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5109818.png)
![2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109826.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)